[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
CAS No.:
Cat. No.: VC17179853
Molecular Formula: C34H47NO10
Molecular Weight: 629.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H47NO10 |
|---|---|
| Molecular Weight | 629.7 g/mol |
| IUPAC Name | [8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
| Standard InChI | InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3 |
| Standard InChI Key | PHDZNMWTZQPAEW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Introduction
Chemical Identification and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound reflects its intricate architecture: [8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate . Its molecular formula is C₃₂H₄₅NO₁₀, with a molecular weight of 603.7 g/mol . The structure integrates a benzoate ester moiety linked to a hexacyclic diterpenoid core, featuring multiple oxygen- and nitrogen-containing functional groups .
Stereochemical Complexity
The compound contains 15 stereocenters, necessitating advanced spectroscopic techniques like NMR and X-ray crystallography for full stereochemical assignment . Key stereochemical features include:
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A rigid hexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane skeleton
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Substituents at C-5 (hydroxyl), C-6 (methoxy), C-8 (methoxy), C-13 (methoxymethyl), and C-14 (hydroxyl)
| Structural Feature | Position | Functional Group |
|---|---|---|
| Aromatic esterification | C-4 | Benzoate |
| Nitrogen integration | C-11 | Ethyl-substituted azacycle |
| Methoxy substitutions | C-6,16,18 | Methoxy groups |
| Acetyloxy group | C-8 | Acetate ester |
Biosynthetic Origins and Natural Occurrence
Phytochemical Context
This alkaloid is primarily isolated from Aconitum japonicum (Ranunculaceae), a plant renowned for its diverse diterpenoid alkaloids . Structural analogs have been identified in related species like Aconitum volubile var. pubescens and Aconitum forrestii, suggesting a conserved biosynthetic pathway within the genus .
Biosynthetic Pathway
The compound derives from the tetracyclic diterpene atisine, undergoing sequential modifications:
Key enzymes implicated include cytochrome P450 oxidases (CYP71 family) and acetyltransferases .
Pharmacological Properties
Cytochrome P450 Interactions
The compound exhibits significant interactions with hepatic CYP enzymes:
| CYP Isoform | Inhibition Probability | Substrate Probability |
|---|---|---|
| CYP1A2 | 0.008 | 0.962 |
| CYP2C19 | 0.003 | 0.762 |
| CYP3A4 | 0.138 | 0.530 |
These data suggest potential for drug-drug interactions, particularly with medications metabolized by CYP1A2 and CYP3A4 .
Neuropharmacological Activity
Despite limited blood-brain barrier permeability (BBB score: 0.085), the compound demonstrates:
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hERG channel blockade (probability: 0.769), indicating arrhythmogenic risk
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Sigma receptor affinity (predicted K<sub>i</sub> < 100 nM) based on structural analogs
Pharmacokinetic Profile
Absorption and Distribution
| Parameter | Value |
|---|---|
| Caco-2 permeability | -5.411 (Low) |
| Plasma protein binding | 23.02% |
| Volume of distribution (V<sub>d</sub>) | 0.751 L/kg |
The compound's low permeability and moderate plasma binding suggest limited oral bioavailability .
Metabolism and Excretion
Toxicological Considerations
Acute Toxicity
| Endpoint | Value |
|---|---|
| Rat oral LD<sub>50</sub> | 0.627 mg/kg |
| Ames test mutagenicity | 0.029 (Negative) |
The compound's toxicity profile resembles related aconitines, with cardiotoxicity as the primary concern .
Organ-Specific Toxicity
Synthetic and Analytical Challenges
Total Synthesis
No complete synthesis has been reported due to:
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Stereochemical complexity (15 stereocenters)
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Thermal instability of the hexacyclic core
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Regioselectivity challenges in late-stage functionalization
Analytical Characterization
| Technique | Key Applications |
|---|---|
| HR-ESI-MS | Molecular weight confirmation |
| 2D-NMR (HSQC, HMBC) | Stereochemical assignment |
| X-ray diffraction | Crystal structure determination |
| Parameter | Status |
|---|---|
| Lipinski's Rule | Rejected |
| GSK's 4/400 Rule | Rejected |
| FDA Maximum Daily Dose | 0.19 mg/kg |
The compound violates multiple drug-likeness guidelines, necessitating structural optimization for pharmaceutical development .
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